molecular formula C16H25N5O4 B10911538 1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione

1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione

Cat. No.: B10911538
M. Wt: 351.40 g/mol
InChI Key: HJUVUUJCIMUSRA-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a molecular formula of C16H25N5O4. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the propionylpiperazine and other substituents. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
  • 1,3-DIMETHYL-5-({[2-(4-BUTYRYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Uniqueness

1,3-DIMETHYL-5-({[2-(4-PROPIONYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C16H25N5O4

Molecular Weight

351.40 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H25N5O4/c1-4-13(22)21-9-7-20(8-10-21)6-5-17-11-12-14(23)18(2)16(25)19(3)15(12)24/h11,23H,4-10H2,1-3H3

InChI Key

HJUVUUJCIMUSRA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)CCN=CC2=C(N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

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